molecular formula C10H19Cl2N3O B2356205 {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride CAS No. 1808436-98-7

{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride

Cat. No. B2356205
CAS RN: 1808436-98-7
M. Wt: 268.18
InChI Key: YOOUQKLIPMMKHA-UHFFFAOYSA-N
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Description

“{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride” is a chemical compound with the CAS Number: 1808436-98-7 . It has a molecular weight of 268.19 .


Synthesis Analysis

The synthesis of similar compounds involves the Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles . The yield of these reactions can vary .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H17N3O.2ClH/c1-13-6-8 (5-12-13)9 (11)10 (7-14)3-2-4-10;;/h5-6,9,14H,2-4,7,11H2,1H3;2*1H .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, in the presence of Pd 2 (dba) 3, xantphos, and Cs 2 CO 3, it can yield desired compounds .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 268.19 .

Scientific Research Applications

Antibiotic Synthesis

This compound serves as an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant strains .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including derivatives of our compound of interest, have shown potent antileishmanial and antimalarial activities . These compounds have been synthesized and evaluated against Leishmania aethiopica and Plasmodium berghei , with some derivatives showing significant promise as pharmacophores for new treatments .

Drug Discovery

The pyrazole moiety is a recognized motif in drug discovery due to its wide range of physiological and pharmacological activities . The compound could be utilized as a versatile synthetic building block in the creation of novel active pharmaceutical ingredients.

Molecular Docking Studies

In silico molecular docking studies have utilized pyrazole derivatives to justify potent in vitro activities. For instance, compound 13, a related derivative, showed a desirable fitting pattern in the active site of LmPTR1 , characterized by lower binding free energy, indicating potential for targeted drug design .

Synthetic Chemistry

The compound’s structure allows for its use in various synthetic chemistry applications. It can be employed in amination, reduction, esterification, and condensation steps, serving as a versatile intermediate for the synthesis of complex molecules .

Pharmacophore Development

Due to the diverse pharmacological effects of pyrazole derivatives, the compound can be considered a potential pharmacophore. This means it could serve as a “scaffold” in the preparation of safe and effective antileishmanial and antimalarial agents, among other potential uses .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[1-[amino-(1-methylpyrazol-4-yl)methyl]cyclobutyl]methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-13-6-8(5-12-13)9(11)10(7-14)3-2-4-10;;/h5-6,9,14H,2-4,7,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOUQKLIPMMKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C2(CCC2)CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride

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